Bienvenue dans la boutique en ligne BenchChem!

6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid

ABL1 kinase inhibition chronic myeloid leukemia kinase inhibitor scaffold

6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid (CAS 19920-34-4, molecular formula C10H14N2O4, MW 226.23 g/mol) is a heterocyclic compound featuring an unsaturated imidazolone (2,3-dihydro-1H-imidazol-2-one) core substituted at the 4-position with a 6-oxo-hexanoic acid side chain. This structure places it within the 4-imidazoline-4-hexanoic acid family, closely related to desthiobiotin (the saturated imidazolidin-2-one analog) and biotin precursors.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 19920-34-4
Cat. No. B010892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid
CAS19920-34-4
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N1)C(=O)CCCCC(=O)O
InChIInChI=1S/C10H14N2O4/c1-6-9(12-10(16)11-6)7(13)4-2-3-5-8(14)15/h2-5H2,1H3,(H,14,15)(H2,11,12,16)
InChIKeyQOKBZTDZIZMTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid (CAS 19920-34-4): Chemical Identity, Class, and Basic Characterization


6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid (CAS 19920-34-4, molecular formula C10H14N2O4, MW 226.23 g/mol) is a heterocyclic compound featuring an unsaturated imidazolone (2,3-dihydro-1H-imidazol-2-one) core substituted at the 4-position with a 6-oxo-hexanoic acid side chain [1]. This structure places it within the 4-imidazoline-4-hexanoic acid family, closely related to desthiobiotin (the saturated imidazolidin-2-one analog) and biotin precursors. The compound is commercially available from multiple vendors at ≥95% purity with routine batch-specific QC (NMR, HPLC, GC) , and is primarily utilized as a research intermediate in biotin synthesis and as a scaffold for kinase inhibitor discovery.

Why Generic Substitution Fails for 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid


Although several compounds share the 4-imidazoline/imidazolidine-hexanoic acid framework, the target compound's unique unsaturated imidazolone ring (2-oxo-2,3-dihydro-1H-imidazole) confers distinct electronic and steric properties that control both biological activity and chemical reactivity [1]. The endocyclic double bond maintains ring planarity, enabling π-stacking interactions with kinase ATP-binding pockets that are inaccessible to the saturated desthiobiotin analog. Furthermore, this unsaturation is essential for the regioselective C–H chlorination at the 5-methyl group—a transformation that cannot be executed on the saturated imidazolidine counterpart and is a pivotal step in constructing the biotin thieno[3,4-d]imidazole core [2]. Simply substituting the target compound with desthiobiotin or other generic imidazole–hexanoic acid derivatives would thus forfeit both the nanomolar kinase inhibitory activity and the synthetic utility in biotin manufacture, as detailed in the quantitative evidence below.

Product-Specific Quantitative Evidence Guide: 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid


ABL1 Tyrosine Kinase Inhibition: 17.4 nM IC50 – Potency Exceeding the Classical Inhibitor Imatinib

In a biochemical assay conducted at the Scripps Research Institute Molecular Screening Center, the target compound inhibited human ABL1 tyrosine kinase with an IC50 of 17.4 nM [1]. For reference, the first-line ABL1 inhibitor imatinib exhibits an IC50 of approximately 600 nM against the same kinase in comparable biochemical assays [2]. Although the structurally distinct clinical inhibitor ponatinib achieves sub-nanomolar potency (IC50 ~0.37 nM), the target compound's 17.4 nM value places it firmly within the range of potent ABL1 inhibitors and represents a ~34-fold improvement over imatinib. This activity is particularly noteworthy given the compound's compact imidazolone scaffold (MW 226 Da), which is substantially smaller than typical ATP-competitive kinase inhibitors.

ABL1 kinase inhibition chronic myeloid leukemia kinase inhibitor scaffold

Synthetic Utility: Regioselective Chlorination at the 5-Methyl Group Unlocks a Distinct Biotin Synthetic Route

Zav'yalov et al. (2006) demonstrated that the ethyl ester of the target compound undergoes regioselective chlorination at the 5-methyl group upon treatment with sulfuryl chloride in methylene chloride, yielding 6-(2-oxo-5-chloromethyl-4-imidazolin-4-yl)-6-oxohexanoic acid ester [1]. This chloromethyl intermediate was subsequently elaborated into tetradehydrobiotin esters—key intermediates in an industrial biotin synthesis route. In contrast, the saturated analog desthiobiotin (CAS 533-48-2) lacks the endocyclic imidazole double bond required for this electrophilic substitution and cannot undergo the analogous transformation . This enables a divergent synthetic strategy: for the target compound, direct chlorination proceeds without prior hydrogenation, eliminating a synthetic step compared to routes that must first generate the chloromethyl group on a saturated imidazolidine ring.

biotin synthesis regioselective chlorination thieno[3,4-d]imidazole

Physicochemical Differentiation from Desthiobiotin: Altered Lipophilicity and Polar Surface Area

The target compound's unsaturated imidazolone ring shifts its calculated physicochemical profile relative to the saturated desthiobiotin analog. PubChem computed properties for the target compound report XLogP3 = -0.4 and a topological polar surface area (TPSA) of 95.5 Ų [1]. In contrast, desthiobiotin (CAS 533-48-2) displays LogP ≈ 0.31 and TPSA = 78.43 Ų . The reduction in LogP (Δ ≈ -0.7 log units) and increase in TPSA (Δ ≈ +17 Ų) indicate that the target compound is substantially more polar and possesses greater hydrogen-bonding capacity. These differences are expected to affect membrane permeability, oral bioavailability, and protein binding in ways that cannot be achieved with the saturated analog. The comparison relies on computed rather than experimental values, and therefore is classified as class-level inference.

physicochemical properties LogP PSA ADME prediction

Vendor Batch-Specific Quality Control: 95%+ Purity with Multi-Method Characterization

Commercial suppliers such as Bidepharm provide the compound at a standard purity of ≥95%, with batch-specific analytical documentation including NMR, HPLC, and GC data . This level of characterization exceeds the documentation typically provided for generic imidazole–hexanoic acid research chemicals, which often lack multi-method batch analysis. While this is supporting evidence rather than a direct head-to-head comparison with a named analog, the availability of reproducible, verifiable purity data is a practical differentiator for procurement decisions where experimental reproducibility depends on well-characterized starting material.

quality control analytical characterization batch consistency

Best Research and Industrial Application Scenarios for 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid


Novel ABL1 Kinase Inhibitor Lead Generation for Chronic Myeloid Leukemia Drug Discovery

Medicinal chemistry teams pursuing next-generation ABL1 inhibitors can employ this compound as a structurally novel, low-molecular-weight (226 Da) starting scaffold. With a biochemical IC50 of 17.4 nM against human ABL1 tyrosine kinase [1], it substantially outperforms the classical inhibitor imatinib (IC50 ~600 nM [2]) while occupying different chemical space from established clinical candidates. Its compact imidazolone core offers multiple vectors for structure–activity relationship (SAR) expansion, including modification of the hexanoic acid side chain and substitution at the 1- and 3-positions of the imidazolone ring.

Step-Economical Intermediate in Biotin (Vitamin B7) Industrial Synthesis

Process chemistry groups synthesizing biotin or biotinylated probes can leverage the compound's unsaturated imidazolone ring for regioselective chlorination at the 5-methyl group using SO₂Cl₂ in CH₂Cl₂ [1]. This transformation generates a chloromethyl intermediate that is directly elaborated into tetradehydrobiotin esters—eliminating the hydrogenation step required when starting from saturated desthiobiotin. The overall route shortens the synthetic sequence by at least one step, improving atom economy and reducing solvent usage in large-scale biotin manufacture.

Biophysical Probe Design Exploiting Enhanced Polarity for Reduced Non-Specific Binding

Compared to desthiobiotin (LogP 0.31, TPSA 78.43 Ų), the target compound exhibits lower lipophilicity (XLogP3 -0.4) and higher polar surface area (95.5 Ų) [1], which may translate into reduced non-specific hydrophobic interactions with plasma proteins and improved aqueous solubility. Researchers developing biotinylated affinity probes, chemical biology tools, or PROTAC linkers can exploit this polarity shift to mitigate aggregation and off-target binding that commonly plague more lipophilic biotin derivatives.

Procurement of High-Purity Building Block for Reproducible Kinase Screening Campaigns

For high-throughput screening (HTS) facilities and academic screening centers, the availability of this compound at ≥95% purity with batch-specific NMR, HPLC, and GC characterization [1] ensures lot-to-lot consistency. This documentation is critical when the compound serves as a reference inhibitor or positive control in ABL1 kinase assays, where even minor impurities could skew dose–response curves and lead to false negatives in hit identification campaigns.

Quote Request

Request a Quote for 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.